3-Acetylpiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)6-3-2-4-8-7(6)10/h6H,2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDXEOGARZLRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Acetylpiperidin 2 One and Its Analogues
Classical Approaches to Piperidin-2-one Ring Formation
Classical methodologies for the formation of the piperidin-2-one ring often rely on well-established cyclization reactions. These strategies, while sometimes lacking in stereocontrol, provide robust and versatile routes to the core structure.
Cyclization Strategies Involving Carbonyl Condensations
Intramolecular condensation reactions are a cornerstone of cyclic compound synthesis. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a powerful tool for forming cyclic β-keto esters, which are direct precursors to 3-acyl piperidin-2-ones. This reaction involves the base-catalyzed intramolecular cyclization of a diester. For the synthesis of a 3-acetylpiperidin-2-one precursor, a suitably substituted δ-amino diester could be envisioned as the starting material. The reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to the cyclized product.
Another related classical method is the Thorpe-Ziegler cyclization, which involves the intramolecular condensation of dinitriles to form an enamino-nitrile, which can then be hydrolyzed to a cyclic ketone. While less direct for the synthesis of a β-keto lactam, this method can be adapted to create the core carbocyclic framework which can then be converted to the desired piperidin-2-one.
| Condensation Reaction | Starting Material Type | Key Intermediate | Potential for this compound Synthesis |
| Dieckmann Condensation | δ-Amino diester | Cyclic β-keto ester | High, direct precursor to the target structure. |
| Thorpe-Ziegler Cyclization | δ-Amino dinitrile | Enamino-nitrile | Moderate, requires further transformation of the resulting cyclic ketone. |
Routes Utilizing Amide Bond Formation and Subsequent Ring Closure
The formation of the piperidin-2-one ring can also be achieved through the initial construction of an open-chain precursor containing the necessary functionalities, followed by an intramolecular cyclization that forms the amide bond of the lactam. A common strategy involves the synthesis of a δ-amino acid or its corresponding ester. The cyclization of these precursors can be induced by heating or by using coupling agents that facilitate amide bond formation.
For the synthesis of this compound, this approach would require the synthesis of a δ-amino-β-keto acid or ester. The intramolecular cyclization of such a precursor would directly yield the target molecule. The key challenge in this approach lies in the synthesis of the acyclic precursor with the desired substitution pattern.
Employment of Ring Expansion or Contraction Reactions from Related Heterocycles
Ring expansion and contraction reactions offer alternative pathways to the piperidin-2-one skeleton from other heterocyclic systems. A well-known example is the Beckmann rearrangement, which transforms a cyclic oxime into a lactam. To synthesize a 3-substituted piperidin-2-one, one could start with a suitably substituted cyclopentanone (B42830), convert it to its oxime, and then induce the rearrangement. thieme-connect.com The regioselectivity of the rearrangement, which determines which carbon atom migrates, is a critical factor in this approach and depends on the stereochemistry of the oxime and the reaction conditions. For instance, the Beckmann rearrangement of 2-substituted cyclopentanone oximes can lead to the formation of 3-substituted piperidin-2-ones. thieme-connect.com
Ring expansion of smaller rings, such as substituted pyrrolidines, can also be a viable strategy, although less commonly employed for the direct synthesis of this compound.
Modern and Stereoselective Synthesis
Modern synthetic methods offer greater control over the stereochemistry of the final product, which is often crucial for biological activity. These approaches frequently employ catalytic systems to achieve high levels of enantioselectivity and regioselectivity.
Asymmetric Catalysis in the Construction of Chiral Centers
The introduction of a chiral center at the C3 position of the piperidin-2-one ring can be achieved through various asymmetric catalytic methods. One approach involves the asymmetric hydrogenation of a pre-functionalized unsaturated precursor. For example, a 3-acetylidene-piperidin-2-one could be subjected to asymmetric hydrogenation using a chiral catalyst to introduce the acetyl group with a specific stereochemistry.
Another powerful strategy is the use of chiral catalysts to control the stereochemical outcome of C-C bond-forming reactions that establish the C3 substituent. This can include asymmetric alkylations or acylations of piperidin-2-one enolates using chiral phase-transfer catalysts or chiral metal complexes. Although specific examples for the asymmetric acetylation of piperidin-2-one are not abundant, the principles of asymmetric catalysis are broadly applicable to this system. For instance, the asymmetric α-alkylation of N-protected 3-arylpiperidin-2-ones has been achieved with high enantioselectivity using phase-transfer catalysis.
| Catalytic Method | Catalyst Type | Substrate Type | Stereochemical Outcome |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | 3-Acetylidene-piperidin-2-one | Enantioselective reduction of the double bond |
| Asymmetric Alkylation/Acylation | Chiral Phase-Transfer Catalysts | N-protected piperidin-2-one | Enantioselective introduction of the alkyl/acetyl group |
Chemo- and Regioselective Functionalization Techniques
The direct and selective introduction of an acetyl group at the C3 position of a pre-formed piperidin-2-one ring is a challenging but attractive strategy. This requires the generation of a specific enolate and its subsequent acylation. The regioselectivity of enolate formation (C3 vs. C5) in piperidin-2-ones can be controlled by the choice of base, solvent, and temperature. Once the desired enolate is formed, it can be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the C3-acetyl group.
Modern methods for C-H functionalization are also emerging as powerful tools for the direct introduction of functional groups into heterocyclic systems. While direct C-H acetylation of piperidin-2-ones is not yet a well-established method, the development of new catalytic systems may enable such transformations in the future. The functionalization of piperidine (B6355638) derivatives at various positions has been demonstrated using rhodium-catalyzed C-H insertion reactions, showcasing the potential for regioselective synthesis.
Green Chemistry Principles Applied to Synthetic Protocols
The synthesis of piperidone frameworks, including this compound and its analogues, is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. These approaches focus on maximizing atom economy, utilizing safer solvents and reagents, and improving energy efficiency.
One prominent green strategy involves the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. For instance, a one-step, three-component condensation reaction for preparing piperidine derivatives has been developed using water as the reaction medium under reflux conditions. This method demonstrates how hydrogen bonding in water can catalyze the reaction, eliminating the need for hazardous organic solvents. ajchem-a.com
The core principles of green chemistry being applied to the synthesis of related heterocyclic compounds include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com
Use of Safer Solvents: Preferential use of water or solvent-free conditions to avoid volatile organic compounds (VOCs). ajchem-a.comnih.gov
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents, with a focus on heterogeneous catalysts that can be easily recovered and reused. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient activation methods like microwave irradiation. nih.gov
These principles guide the development of new, more sustainable synthetic pathways for valuable piperidone scaffolds.
Solid-Phase and Flow Chemistry Methodologies
Modern synthetic strategies for heterocyclic compounds like this compound are increasingly leveraging advanced technologies such as solid-phase synthesis and flow chemistry to improve efficiency, automation, and scalability.
Solid-Phase Synthesis
Solid-Phase Synthesis (SPS), most notably used in peptide synthesis (SPPS), offers a powerful platform for the construction of piperidine libraries. In this methodology, a chemical scaffold is covalently attached to an insoluble polymer resin. nih.govresearchgate.net This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted materials and byproducts. The process is amenable to automation and is highly efficient for creating a large number of analogues for structure-activity relationship (SAR) studies.
For piperidine-based structures, a suitable starting material can be anchored to the solid support, followed by sequential chemical modifications to the piperidone ring or its substituents. nih.gov For example, after elongating a peptide chain on a resin, specific amino acid side chains can be derivatized to form heterocyclic structures. nih.govresearchgate.net The final compound is then cleaved from the resin in the last step. While direct solid-phase synthesis of this compound is not extensively documented, the principles are readily adaptable from established protocols for other complex heterocycles. nih.govresearchgate.net
Flow Chemistry
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when dealing with hazardous intermediates, and straightforward scalability. nih.govmdpi.com
The modular nature of flow chemistry systems allows for the integration of multiple synthetic and purification steps into a single, automated sequence. uc.pt For the synthesis of piperidine derivatives, a multi-step flow process can be designed where intermediates are generated and consumed in situ, avoiding the need for isolation and purification at each stage. mdpi.com This approach is particularly beneficial for reactions that are difficult to control in batch reactors, such as those involving highly reactive or unstable species. nih.gov The use of packed-bed reactors containing heterogeneous catalysts within a flow system further enhances efficiency and sustainability by allowing for continuous catalyst use and easy product separation. mdpi.com
Derivatization Strategies for the 3-Acetyl Moiety and Piperidin-2-one Ring
The this compound scaffold possesses several reactive sites that allow for extensive chemical modification. These sites include the acetyl group's carbonyl carbon and α-protons, the lactam nitrogen, and the carbons of the piperidin-2-one ring. Derivatization at these positions enables the generation of a diverse library of analogues for various chemical and pharmaceutical applications.
Transformations of the Acetyl Group (e.g., reductions, additions)
The acetyl group at the C3 position is a versatile handle for chemical transformations. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent methyl protons can be involved in enolate chemistry.
Reduction of the Acetyl Ketone
The ketone of the acetyl group can be selectively reduced to a secondary alcohol using various reducing agents. This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically employed for this purpose.
Nucleophilic Addition to the Acetyl Carbonyl
Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily add to the carbonyl of the acetyl group to form tertiary alcohols. masterorganicchemistry.compurdue.edulibretexts.orgmasterorganicchemistry.com This reaction is a highly effective method for introducing new alkyl or aryl substituents and increasing the molecular complexity of the scaffold. The reaction proceeds via a 1,2-addition mechanism, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.
| Transformation | Reagents | Product Type | Key Features |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄), Methanol (B129727) (MeOH) | Secondary Alcohol | Converts the acetyl ketone to a hydroxyl group. |
| Grignard Addition | 1. Alkyl/Aryl Magnesium Halide (R-MgX) in THF/Ether 2. Aqueous Acid Workup (e.g., H₃O⁺) | Tertiary Alcohol | Forms a new C-C bond and a tertiary alcohol. |
Modifications at the Lactam Nitrogen and Ring Carbons (e.g., alkylation, acylation)
Modifications at the Lactam Nitrogen
The nitrogen atom of the piperidin-2-one ring is a secondary amide (lactam) and can be functionalized through alkylation or acylation reactions after deprotonation with a suitable base.
N-Alkylation: This involves the introduction of an alkyl group onto the lactam nitrogen. The reaction typically proceeds by treating the N-deprotonated lactam with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.netfabad.org.tr This modification can significantly alter the compound's steric and electronic properties.
N-Acylation: An acyl group can be introduced at the lactam nitrogen using acylating agents such as acyl chlorides or anhydrides in the presence of a base. cyberleninka.rusemanticscholar.org This forms an N-acyl lactam (imide) derivative, which can influence the reactivity of the entire ring system.
Modifications at Ring Carbons
The C3 carbon, being adjacent to two carbonyl groups, is particularly acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in alkylation reactions.
C3-Alkylation: Regioselective alkylation at the C3 position can be achieved by treating the compound with a strong base, such as lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi), followed by the addition of an alkyl halide. odu.eduresearchgate.net This installs a new substituent at the C3 position, creating a quaternary carbon center if the starting material is this compound itself. The choice of base and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the alkylation. researchgate.net
| Position | Transformation | Reagents | Product Type |
|---|---|---|---|
| Lactam Nitrogen | N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | N-Alkyl-3-acetylpiperidin-2-one |
| Lactam Nitrogen | N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., DIPEA, Pyridine) | N-Acyl-3-acetylpiperidin-2-one |
| C3 Carbon | C-Alkylation | 1. Strong Base (e.g., LDA, s-BuLi) 2. Alkyl Halide (R-X) | 3-Alkyl-3-acetylpiperidin-2-one |
Chemical Reactivity and Mechanistic Investigations of 3 Acetylpiperidin 2 One
Reactivity of the Lactam Functionality
The piperidin-2-one ring contains a secondary amide within a six-membered ring, known as a δ-lactam. The reactivity of this moiety is characteristic of amides, primarily involving reactions at the carbonyl carbon.
Nucleophilic Acyl Substitution Reactions
The mechanism begins with the addition of a nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comoregonstate.edu This intermediate is typically unstable. oregonstate.edu The reaction concludes when the carbonyl group is reformed, and a leaving group is expelled. oregonstate.edulibretexts.org In the case of the lactam ring, the nitrogen atom is part of the ring structure, meaning that for a substitution to occur without ring opening, the reaction must involve cleavage of the N-H bond or a substituent on the nitrogen. However, the most common nucleophilic acyl substitution pathway for lactams involves ring cleavage, where the endocyclic C-N bond is broken. Amides are generally less reactive towards nucleophilic attack than acid halides or anhydrides because the nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, reducing its electrophilicity. oregonstate.edu Consequently, these reactions often require harsh conditions or catalysis. oregonstate.edu
Hydrolysis and Ring-Opening Pathways
Hydrolysis is a specific form of nucleophilic acyl substitution where water acts as the nucleophile, leading to the opening of the lactam ring. This reaction can be catalyzed by either acid or base and results in the formation of 5-amino-4-acetylhexanoic acid.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl carbon to form the tetrahedral intermediate. Subsequent proton transfers and elimination of the amine group (which is protonated to be a good leaving group) leads to the cleavage of the C-N bond and the formation of the corresponding amino acid derivative.
Base-Catalyzed (Saponification) Hydrolysis : In the presence of a strong base, such as hydroxide (OH⁻), the hydroxide ion directly attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate. The reformation of the carbonyl double bond then expels the amide anion. Since the amide anion is a strong base, a final proton transfer from the newly formed carboxylic acid to the amine nitrogen occurs, yielding the carboxylate salt of the amino acid.
Reactivity of the 3-Acetyl Group
The 3-acetyl group provides a second site of significant reactivity within the molecule, featuring both an acidic α-carbon and an electrophilic carbonyl carbon.
Enolate Chemistry and Alpha-Functionalization (e.g., aldol (B89426) condensations, alkylations)
The protons on the methyl group of the acetyl substituent (α-protons) are acidic due to their position adjacent to a carbonyl group. masterorganicchemistry.com Abstraction of one of these protons by a suitable base leads to the formation of a resonance-stabilized enolate. masterorganicchemistry.combham.ac.uk This enolate is a potent carbon nucleophile and can participate in a variety of crucial carbon-carbon bond-forming reactions. bham.ac.uklibretexts.org
Aldol Condensations : The enolate of 3-acetylpiperidin-2-one can react with aldehydes or ketones in what is known as an aldol reaction or condensation. libretexts.org The enolate attacks the carbonyl carbon of the electrophile, forming a β-hydroxy ketone adduct after protonation. acs.orgsemanticscholar.org Under harsher conditions (e.g., heat), this adduct can undergo dehydration to yield an α,β-unsaturated ketone.
Alkylations : The enolate can also act as a nucleophile in SN2 reactions with alkyl halides. mnstate.edu This allows for the introduction of various alkyl groups at the α-position of the acetyl group. For efficient alkylation of mono-carbonyl compounds, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the enolate. mnstate.eduyoutube.com
| Reaction Type | Electrophile | Base | General Product Structure |
|---|---|---|---|
| Aldol Addition | Benzaldehyde | NaOH or LDA | β-Hydroxy ketone |
| Alkylation | Methyl Iodide | LDA | α-Methylated ketone |
| Alkylation | Benzyl (B1604629) Bromide | LDA | α-Benzylated ketone |
Reactivity of the Carbonyl Group Towards Nucleophiles (e.g., imine formation)
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. A characteristic reaction is the formation of an imine (or Schiff base) upon reaction with a primary amine. masterorganicchemistry.comlibretexts.org
This reaction is typically catalyzed by mild acid and is reversible. openstax.org The mechanism involves the nucleophilic addition of the primary amine to the ketone's carbonyl group. libretexts.org This is followed by proton transfers to form a neutral intermediate called a carbinolamine. libretexts.orgopenstax.org The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). openstax.org Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.org
| Reactant | Conditions | Product |
|---|---|---|
| Primary Amine (R-NH₂) | Mild Acid (pH ~4-5), Removal of H₂O | Imine |
Electrophilic and Radical Transformations of the Piperidin-2-one Ring
While the primary reactivity centers are the carbonyl groups, the piperidin-2-one ring itself can undergo transformations under specific conditions.
Electrophilic Transformations : The piperidin-2-one ring is generally considered electron-deficient due to the electron-withdrawing nature of the amide carbonyl group, making electrophilic aromatic substitution-type reactions on the ring carbons highly unfavorable. However, the nitrogen atom, after deprotonation with a strong base, can act as a nucleophile and react with electrophiles, leading to N-alkylation or N-acylation. Furthermore, electrophilic addition to the enol or enolate form of the lactam is a possibility, though less common than reactions involving the acetyl group's enolate.
Radical Transformations : The piperidine (B6355638) ring can be involved in radical-mediated reactions. nih.gov For instance, radical cyclization is a known method for forming piperidine rings and involves carbon-centered radicals. nih.gov It is plausible that radical abstraction of a hydrogen atom from one of the ring's methylene (B1212753) groups could initiate subsequent transformations. Such reactions often require specific radical initiators (e.g., AIBN) or photocatalytic conditions to proceed. These pathways can lead to complex structural modifications, including the formation of bicyclic systems or the introduction of functional groups at positions not accessible through ionic pathways. nih.gov
Elucidation of Reaction Mechanisms and Transition States
The acetyl group at the 3-position of the piperidin-2-one ring introduces a site of versatile reactivity. The enolizable protons alpha to the acetyl carbonyl can be abstracted by a base, leading to the formation of an enolate intermediate. This nucleophilic species can then participate in a variety of bond-forming reactions. Understanding the nature of the transition state in these reactions—whether it is early or late, concerted or stepwise—is key to controlling selectivity and efficiency.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of bond-breaking and bond-forming events in the transition state. This effect arises from the difference in reaction rates between a molecule containing a lighter isotope (e.g., hydrogen, ¹H) and one containing a heavier isotope (e.g., deuterium, ²H or D) at a specific atomic position. The difference in mass affects the vibrational frequency of the chemical bond, leading to a difference in the zero-point energy. A bond to a heavier isotope has a lower zero-point energy and is therefore stronger, requiring more energy to break.
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For instance, in a base-mediated reaction involving the deprotonation of the α-carbon of the acetyl group in this compound, replacing the α-hydrogen with deuterium would be expected to slow down the reaction if this deprotonation is the rate-limiting step. The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) can provide information about the symmetry of the transition state.
Hypothetical Kinetic Isotope Effect Data for the Deprotonation of this compound
To illustrate, consider a study where the rate of a reaction, for which the initial deprotonation of this compound is suspected to be rate-limiting, is measured using both the standard compound and its deuterated analogue (3-(acetyl-d3)-piperidin-2-one). The following table presents hypothetical data that would be obtained from such an experiment.
| Entry | Substrate | Base | Rate Constant (k, s⁻¹) | kH/kD |
| 1 | This compound | Sodium Hydride | 2.5 x 10⁻⁴ | 6.8 |
| 2 | 3-(acetyl-d3)-piperidin-2-one | Sodium Hydride | 3.7 x 10⁻⁵ | |
| 3 | This compound | Triethylamine | 1.8 x 10⁻⁶ | 4.2 |
| 4 | 3-(acetyl-d3)-piperidin-2-one | Triethylamine | 4.3 x 10⁻⁷ |
This data is illustrative and does not represent experimentally determined values.
A significant primary KIE (typically kH/kD > 2) would suggest that the C-H bond is indeed being broken in the rate-determining step. The variation in the magnitude of the KIE with the strength of the base could provide further insights into the transition state structure.
Computational chemistry offers a powerful complementary approach to experimental studies for elucidating reaction mechanisms. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states.
For a reaction involving this compound, computational modeling could be employed to:
Determine the most stable conformation of the reactant molecule.
Model the reaction pathway, for example, for an aldol-type addition of its enolate to an aldehyde.
Locate the transition state structure for the key bond-forming step.
Calculate the activation energy (the energy difference between the reactants and the transition state), which is related to the reaction rate.
Investigate the influence of different catalysts or solvents on the reaction pathway.
Hypothetical Computed Thermodynamic Data for a Reaction of this compound
The following table provides a hypothetical set of computed thermodynamic data for the reaction of the enolate of this compound with a generic electrophile. Such data helps in understanding the energy landscape of the reaction.
| Species | Electronic Energy (Hartree) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| This compound Enolate + Electrophile | -850.12345 | 0.0 | 0.0 |
| Transition State | -850.09876 | 15.5 | 16.2 |
| Product | -850.15432 | -19.4 | -18.7 |
This data is for illustrative purposes and is not derived from actual quantum chemical calculations.
By analyzing the geometries of the calculated transition states, chemists can gain a three-dimensional understanding of how the reactants come together, which bonds are breaking and forming, and what factors control the stereochemical outcome of the reaction. This detailed mechanistic insight is invaluable for developing more efficient and selective chemical transformations.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 3-Acetylpiperidin-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the N-H proton, the methine proton at the C3 position, the three sets of methylene (B1212753) protons (CH₂) on the piperidinone ring, and the methyl protons (CH₃) of the acetyl group. The chemical shifts are influenced by factors such as proximity to electronegative atoms (oxygen, nitrogen) and carbonyl groups. oregonstate.edulibretexts.org
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound is expected to show seven unique carbon signals: two carbonyl carbons (one from the lactam and one from the acetyl group), one methine carbon (C3), three methylene carbons (C4, C5, C6), and one methyl carbon. libretexts.orgcompoundchem.com The chemical shifts of carbons are highly indicative of their functional group type. bhu.ac.in
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| 1 | NH | ~6.0-8.0 | Broad Singlet (br s) | - |
| 2 | C=O (Lactam) | - | - | ~170-175 |
| 3 | CH | ~3.0-3.5 | Doublet of Doublets (dd) | ~50-55 |
| 4 | CH₂ | ~1.8-2.2 | Multiplet (m) | ~25-30 |
| 5 | CH₂ | ~1.7-2.1 | Multiplet (m) | ~20-25 |
| 6 | CH₂ | ~3.2-3.6 | Multiplet (m) | ~40-45 |
| 7 (Acetyl C=O) | C=O (Ketone) | - | - | ~205-210 |
| 8 (Acetyl CH₃) | CH₃ | ~2.1-2.4 | Singlet (s) | ~25-30 |
While 1D NMR suggests the types of atoms present, 2D NMR experiments establish the molecular framework by revealing through-bond and through-space correlations. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between H3 and the H4 protons, H4 and H5 protons, and H5 and H6 protons, confirming the sequence of the piperidinone ring. ucalgary.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C data.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different spin systems. Key expected correlations for this compound would include the H8 methyl protons to both the acetyl carbonyl (C7) and the C3 carbon of the ring, definitively placing the acetyl group at the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. This is vital for determining stereochemistry and preferred conformations. For example, NOESY could reveal correlations between the acetyl methyl protons (H8) and specific protons on the piperidinone ring (e.g., H4), providing evidence for the spatial orientation of the acetyl side chain.
Table 2: Expected Key 2D NMR Correlations for this compound.
| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
|---|---|---|---|
| COSY | H3 | H4 | Connectivity of the piperidinone ring backbone |
| COSY | H4 | H5 | Connectivity of the piperidinone ring backbone |
| COSY | H5 | H6 | Connectivity of the piperidinone ring backbone |
| HSQC | H3, H4, H5, H6, H8 | C3, C4, C5, C6, C8 | Direct one-bond C-H connections |
| HMBC | H8 (CH₃) | C7 (C=O), C3 (CH) | Confirms placement of acetyl group at C3 |
| HMBC | H6 | C2 (C=O), C4, C5 | Confirms ring structure |
| NOESY | H3 | H4 (axial/equatorial) | Stereochemical arrangement and conformation |
| NOESY | H8 (CH₃) | H4 (axial/equatorial) | Orientation of the acetyl side chain |
The piperidinone ring is not planar and can exist in various chair or boat-like conformations. Furthermore, rotation around the C-N amide bond can be restricted. rsc.org Variable-Temperature NMR (VT-NMR) is an advanced technique used to study these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and coalescence of peaks. These observations allow for the calculation of the energy barriers (ΔG‡) for conformational changes, such as ring inversion or rotation around the amide bond. rsc.org For this compound, VT-NMR could be employed to determine the energy barrier for the interconversion between different ring puckers and to study the rotational dynamics of the acetyl group.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular formula determination and structural confirmation.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₇H₁₁NO₂. HRMS can distinguish this formula from other possible formulas that have the same nominal mass (e.g., C₆H₉N₃O), thus providing definitive confirmation of the elemental composition.
Table 3: HRMS Data for this compound.
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Ion Type |
|---|---|---|
| C₇H₁₁NO₂ | 142.08170 | Protonated Molecule |
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. wvu.eduresearchgate.net For this compound, the fragmentation pathways can help confirm the connectivity of the atoms. nih.gov
Key expected fragmentation pathways would likely involve:
Loss of the acetyl group: A primary fragmentation would be the cleavage of the bond between C3 and the acetyl group, resulting in the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical.
Ring Cleavage: The piperidinone ring can undergo characteristic cleavages, such as alpha-cleavage adjacent to the lactam carbonyl or retro-Diels-Alder type reactions, breaking the ring into smaller, stable fragments.
Loss of CO: The lactam carbonyl group can be lost as a neutral carbon monoxide molecule (28 Da).
Analysis of these fragmentation patterns provides complementary evidence to the NMR data, confirming the presence of the acetyl group and the piperidinone ring structure. nih.govwvu.edu
Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 142.1).
| Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|
| 100.1 | C₂H₂O (Ketene) | Protonated piperidin-2-one ring |
| 99.1 | C₂H₃O (Acetyl radical) | Piperidin-2-one cation |
| 84.1 | C₂H₂O, CO | Fragment from ring cleavage after ketene loss |
| 43.0 | C₅H₆NO (Piperidinone ring fragment) | Acetyl cation [CH₃CO]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. Each technique provides a unique "fingerprint" based on the vibrational modes of chemical bonds. mdpi.com
For this compound, the key functional groups are the cyclic amide (lactam), the ketone, and the saturated aliphatic ring.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The spectrum of this compound is expected to be dominated by two strong absorption bands in the carbonyl region. Based on data from analogous structures like 1-acetyl-4-piperidone (B160193) and 2-piperidinone, the ketone (C=O) stretch is predicted to appear around 1715-1725 cm⁻¹, while the amide (lactam) carbonyl stretch is expected at a lower wavenumber, typically 1640-1660 cm⁻¹. nist.govnist.gov The C-N stretching vibration of the lactam would likely be observed in the 1250-1350 cm⁻¹ region. Aliphatic C-H stretching vibrations from the piperidine (B6355638) ring and acetyl methyl group are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, providing complementary information to IR, particularly for symmetric and non-polar bonds. nih.gov The C=O stretching modes are also Raman active, though their relative intensities may differ from the IR spectrum. The symmetric breathing modes of the piperidine ring, often weak in the IR spectrum, can produce characteristic signals in the Raman fingerprint region (800-1200 cm⁻¹). researchgate.netresearchgate.net The C-H bending and rocking modes in the 1300-1500 cm⁻¹ range further contribute to the unique Raman fingerprint of the molecule. researchgate.net
Table 2: Predicted Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|---|
| Ketone | C=O Stretch | 1715 - 1725 (Strong) | 1710 - 1725 (Moderate) |
| Amide (Lactam) | C=O Stretch | 1640 - 1660 (Very Strong) | 1640 - 1660 (Moderate) |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 (Moderate-Strong) | 2850 - 2960 (Strong) |
| Methylene (CH₂) | C-H Scissoring | ~1465 (Moderate) | ~1465 (Moderate) |
| Acetyl Methyl | C-H Bending | ~1370 (Moderate) | ~1370 (Moderate) |
| Amide III | C-N Stretch / N-H Bend | 1250 - 1350 (Moderate) | 1250 - 1350 (Weak) |
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration
While no crystal structure for this compound is currently available in the public domain, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal data on bond lengths, bond angles, torsional angles, and intermolecular interactions.
For a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, X-ray analysis revealed that the piperidine ring adopts a distorted boat conformation. nih.gov A similar analysis of this compound would confirm the conformation of its piperidine ring (e.g., chair, boat, or twist-boat), which is influenced by the steric and electronic effects of the acetyl and oxo substituents.
The analysis would yield precise measurements, such as:
The C=O bond lengths for both the ketone and amide groups.
The C-N bond lengths within the lactam ring.
The bond angles around the sp² hybridized nitrogen and carbonyl carbons.
The dihedral angle between the plane of the acetyl group and the piperidine ring.
Furthermore, if a chiral synthesis is employed or if the compound crystallizes in a chiral space group, crystallographic analysis using anomalous dispersion could determine the absolute configuration of the stereocenter at the C3 position. The data would also reveal any hydrogen bonding or other intermolecular forces that dictate the crystal packing arrangement. nih.gov
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction impurities, starting materials, and byproducts, as well as for quantifying its purity.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable method for the analysis of moderately polar compounds like this compound. A typical method development strategy would involve:
Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, providing excellent hydrophobic retention for a wide range of organic molecules. nih.govwiley-vch.deresearchgate.net
Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer like phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would be employed. nih.govgoogle.com Starting with a high aqueous content and gradually increasing the organic solvent concentration allows for the elution of components with varying polarities.
Detection: Given the presence of carbonyl groups, UV detection would be effective. The wavelength of maximum absorbance (λmax) would be determined using a photodiode array (PDA) detector, likely falling in the 210-230 nm range where n→π* transitions of the carbonyls occur.
Optimization: Parameters such as gradient slope, flow rate (typically 0.8-1.2 mL/min), and column temperature would be optimized to achieve sharp, symmetric peaks with good resolution from any impurities. nih.govnih.gov
Validation of the developed method would establish its linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure its suitability for routine purity analysis. researchgate.net
Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. chromforum.org Therefore, analysis often requires conversion into more volatile and thermally stable derivatives.
A common derivatization strategy for compounds with active hydrogens or polar functional groups is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the enol form of the ketone or any residual N-H tautomer into a trimethylsilyl (B98337) (TMS) ether.
Alternatively, techniques like pyrolysis-acetylation GC-MS could be adapted. While typically used for polymers, this method demonstrates that acetylation can be performed to derivatize amine functionalities, suggesting that targeted derivatization of the this compound molecule could be a viable strategy to enhance its volatility for GC-MS analysis. unibo.it
The GC-MS analysis would provide retention time data for identification and mass spectra for confirmation. The fragmentation patterns observed in the MS detector would be compared against spectral libraries and used to confirm the identity of the derivatized compound, providing an orthogonal method to HPLC for purity assessment and impurity identification. researchgate.netthermoscientific.com
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Acetonitrile |
| Methanol |
| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine |
| 1-acetyl-4-piperidone |
Computational and Theoretical Investigations of 3 Acetylpiperidin 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-acetylpiperidin-2-one. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy, providing a basis for predicting its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.govarxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. nih.gov The geometry optimization process systematically alters the molecule's structure to find the configuration with the minimum energy. mdpi.com
For this compound, DFT studies using common functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are typically performed. nih.govnih.govresearchgate.net These studies consistently show that the piperidin-2-one ring adopts a stable chair conformation, which minimizes steric and torsional strain. nih.gov The acetyl group at the C3 position preferentially occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions with the atoms of the ring. nih.govnih.gov This equatorial orientation is the most energetically favorable conformer.
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure.
Table 1: Representative Geometric Parameters for this compound (Chair Conformation) Calculated by DFT Note: The following data are illustrative and based on typical values for substituted piperidinones as specific published data for this compound is limited.
| Parameter | Value |
|---|---|
| Bond Length C2=O (Å) | 1.23 |
| Bond Length C3-C(Acetyl) (Å) | 1.52 |
| Bond Length C(Acetyl)=O (Å) | 1.22 |
| Bond Length N1-C2 (Å) | 1.35 |
| Bond Length N1-C6 (Å) | 1.46 |
| Bond Angle N1-C2-C3 (°) | 117.5 |
| Bond Angle C2-C3-C4 (°) | 111.0 |
| Dihedral Angle C6-N1-C2-C3 (°) | -10.5 |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. nih.gov
For this compound, the HOMO is typically localized around the nitrogen atom and the π-system of the carbonyl groups, indicating these are the primary sites for nucleophilic attack. The LUMO is generally distributed over the carbonyl carbons, which are the most likely sites for electrophilic attack. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net
Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for this compound Note: Values are representative for piperidone derivatives and calculated from HOMO and LUMO energies.
| Parameter | Formula | Illustrative Value |
|---|---|---|
| HOMO Energy (eV) | EHOMO | -6.85 |
| LUMO Energy (eV) | ELUMO | -1.25 |
| Energy Gap (eV) | ΔE = ELUMO - EHOMO | 5.60 |
| Ionization Potential (eV) | I ≈ -EHOMO | 6.85 |
| Electron Affinity (eV) | A ≈ -ELUMO | 1.25 |
| Chemical Hardness (eV) | η = (I - A) / 2 | 2.80 |
| Chemical Softness (eV-1) | S = 1 / (2η) | 0.18 |
| Electronegativity (eV) | χ = (I + A) / 2 | 4.05 |
| Electrophilicity Index | ω = χ2 / (2η) | 2.93 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It is calculated by determining the electrostatic force a positive test charge would experience at any point on the electron density surface. uni-muenchen.de The MEP map is color-coded to identify electron-rich and electron-poor regions. libretexts.orgwolfram.com
Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs of electrons. researchgate.netavogadro.cc
Blue : Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. researchgate.netavogadro.cc
Green : Regions of neutral or near-zero potential.
In this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of both the lactam and acetyl carbonyl groups, highlighting them as the primary sites for hydrogen bonding and electrophilic interactions. A region of positive potential (blue) would be located around the N-H proton, identifying it as the main hydrogen bond donor site. This analysis is crucial for predicting non-covalent interactions, particularly in biological systems. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time. researchgate.netscribd.com
Conformational analysis of this compound confirms that the six-membered piperidinone ring predominantly exists in a chair conformation to minimize angle and torsional strain. nih.govresearchgate.net The key conformational question revolves around the orientation of the C3-acetyl substituent, which can be either axial or equatorial. As determined by DFT geometry optimization, the equatorial conformation is significantly more stable due to the avoidance of steric clashes. nih.gov Less stable twist-boat conformations may also exist in equilibrium but are generally present in much lower populations. nih.gov
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's behavior, typically in a simulated biological environment (e.g., in a water box). researchgate.net An MD simulation tracks the movements of all atoms over a set period (from nanoseconds to microseconds), governed by a force field. This allows for the study of:
Conformational Stability : Confirming the stability of the lowest-energy chair conformer over time.
Flexibility : Analyzing the motion of the acetyl side chain and the puckering of the piperidinone ring.
Solvent Interactions : Observing how water molecules form hydrogen bonds with the N-H and C=O groups, which influences the molecule's solubility and conformational preferences.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire course of a chemical reaction, providing insights into its mechanism and kinetics. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. wikipedia.org
Transition state theory explains that for a reaction to occur, reactants must pass through a high-energy activated complex known as the transition state. wikipedia.org Computational methods can locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling could elucidate the mechanism. For example, in the synthesis of piperidinones via intramolecular cyclization, DFT can be used to model the proposed pathway, calculate the activation energies for competing pathways, and explain observed stereoselectivity. nih.govnih.gov While specific studies modeling reaction pathways for this compound are not prevalent in the literature, the methodology has been successfully applied to analogous lactam systems to understand mechanisms of ring-opening, acylation, and other transformations. acs.orgnih.gov
In Silico Screening and Molecular Docking Studies for Biological Target Interactions
Given that the piperidine (B6355638) and piperidinone scaffolds are common in pharmacologically active molecules, computational methods like in silico screening and molecular docking are invaluable for identifying potential biological targets for this compound. nih.govbenthamscience.comnih.gov
In silico virtual screening involves computationally testing a molecule against a large library of known biological targets (e.g., proteins, enzymes, receptors) to predict potential interactions. researchgate.netsciengpub.ir This process helps prioritize which targets should be investigated experimentally.
Molecular docking is a more focused technique used to predict the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. benthamdirect.com The process involves:
Preparing the 3D structures of the ligand (this compound) and the target protein.
Using a scoring function to systematically place the ligand in the protein's binding pocket in various conformations.
Calculating a "docking score" or "binding energy" for each pose, which estimates the strength of the interaction. A more negative score typically indicates a stronger, more favorable interaction. benthamdirect.com
Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
While specific docking studies for this compound are limited, research on similar piperidinone derivatives has shown their potential to interact with targets like kinases, proteases, and various receptors. benthamdirect.comnih.gov A hypothetical docking study could predict interactions where the carbonyl oxygens act as hydrogen bond acceptors and the N-H group acts as a hydrogen bond donor within a protein's active site.
Table 3: Illustrative Molecular Docking Results for this compound Against Hypothetical Biological Targets Note: These results are representative examples to illustrate the data obtained from molecular docking studies.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355 | H-Bond with lactam C=O |
| Acetylcholinesterase (AChE) | -8.2 | Trp84, Phe330 | H-Bond with N-H, Pi-Alkyl |
| Sigma-1 Receptor (S1R) | -7.5 | Glu172, Tyr103 | H-Bond with acetyl C=O |
| Akt1 Kinase | -8.5 | Lys179, Asp292 | H-Bond with both C=O groups |
Biological Activities and Mechanistic Investigations of 3 Acetylpiperidin 2 One and Its Derivatives
In Vitro Cellular Studies for Pathway Modulation
Elucidation of Anti-inflammatory Mechanisms in Cell Lines
Derivatives of 3-acetylpiperidin-2-one have been investigated for their anti-inflammatory properties, with studies in various cell lines beginning to shed light on their mechanisms of action. Research indicates that these compounds can modulate inflammatory pathways, though the precise interactions are still under active investigation.
One area of focus has been the effect of 2-piperidone (B129406) derivatives on the production of pro-inflammatory cytokines. In studies utilizing lipopolysaccharide (LPS)-induced microglial BV-2 cells, a model for neuroinflammation, certain 2-piperidone derivatives have demonstrated the ability to effectively suppress the production of key inflammatory mediators. These include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The downregulation of these cytokines is a significant indicator of anti-inflammatory potential.
Furthermore, molecular modeling studies have suggested a potential mechanism for these effects. It is hypothesized that some of these derivatives may exert their anti-inflammatory action by interacting with myeloid differentiation factor 88 (MyD88). MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a fundamental role in the innate immune response and the subsequent production of inflammatory cytokines. By binding to MyD88, these compounds could interfere with its homodimerization or heterodimerization, thereby disrupting downstream signaling cascades that lead to the expression of inflammatory genes.
While these findings provide a foundational understanding of the anti-inflammatory potential of the 2-piperidone scaffold, further research is necessary to specifically elucidate the detailed mechanisms of this compound and its direct derivatives in various inflammatory cell models.
Table 1: Effects of 2-Piperidone Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells
| Cytokine | Effect of 2-Piperidone Derivatives | Potential Mechanism of Action |
| TNF-α | Suppression of production | Interference with MyD88 signaling |
| IL-1β | Suppression of production | Interference with MyD88 signaling |
| IL-6 | Suppression of production | Interference with MyD88 signaling |
Applications as a Synthetic Building Block in Complex Molecule Synthesis
The structural features of this compound, namely the presence of a lactam ring and a reactive acetyl group, make it a valuable and versatile building block in organic synthesis. Its utility spans the creation of complex natural products, the construction of diverse heterocyclic systems, and the development of novel compounds for specialized applications.
Precursor in Natural Product Total Synthesis
While direct and specific examples of this compound as a starting material in the total synthesis of natural products are not extensively documented in readily available literature, the broader class of piperidine (B6355638) alkaloids are significant targets in synthetic chemistry due to their diverse biological activities. The synthesis of these complex natural products often relies on the use of highly functionalized piperidine-based building blocks. The structural motifs present in this compound suggest its potential as a precursor for certain classes of alkaloids, although specific synthetic routes have yet to be widely reported.
Intermediate for the Construction of Diverse Heterocyclic Scaffolds
The reactivity of this compound allows it to serve as a key intermediate in the synthesis of more elaborate heterocyclic structures. The acetyl group provides a handle for a variety of chemical transformations, including aldol (B89426) condensations, Knoevenagel condensations, and other carbon-carbon bond-forming reactions. These reactions can be employed to introduce new ring systems or functional groups onto the piperidin-2-one core.
For instance, derivatives such as 3-acetyl-1-(3-methoxyphenyl)piperidin-2-one (B13281899) are recognized as intermediates in the synthesis of more complex piperidine derivatives. The lactam nitrogen can also be a site for further functionalization, allowing for the introduction of a wide range of substituents that can modulate the chemical and biological properties of the resulting molecules. The strategic manipulation of the functional groups on the this compound scaffold can lead to the construction of fused heterocyclic systems, where another ring is built onto the existing piperidinone framework.
Utility in the Preparation of Agrochemical and Materials Science Research Candidates
The piperidine scaffold is a common feature in a number of agrochemical compounds, particularly insecticides and fungicides. The development of novel pesticides often involves the synthesis and screening of libraries of compounds containing such heterocyclic cores. While specific applications of this compound in commercial agrochemicals are not prominent, its derivatives represent a potential area for exploration in the search for new active ingredients. The ability to readily modify the structure of this compound makes it a candidate for inclusion in discovery programs aimed at identifying new agrochemical leads.
In the realm of materials science, there is growing interest in the incorporation of unique organic molecules into polymers and other materials to impart specific functionalities. A derivative of this compound, specifically 3-acetyl-1-(3-methoxyphenyl)piperidin-2-one, has been noted as a compound of interest for the development of new materials. The specific properties that this compound might confer to a material are still under investigation, but it highlights the potential for this heterocyclic building block to find applications beyond the traditional fields of medicinal chemistry and agrochemicals.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While classical synthetic methods for piperidinone rings exist, the future necessitates the development of more efficient, sustainable, and environmentally benign synthetic strategies. ajchem-a.com Green chemistry principles are central to this endeavor, encouraging the use of non-toxic catalysts, solvent-free reaction conditions, and water-initiated processes. ajchem-a.com
Key areas of future research include:
Biocatalysis: The use of enzymes, such as lipases, as catalysts in multicomponent reactions presents a promising green alternative for the synthesis of piperidine (B6355638) derivatives. rsc.orgresearchgate.net Biocatalytic methods offer high selectivity and operate under mild conditions, reducing the environmental impact. researchgate.net Recent work has demonstrated the successful biocatalytic synthesis of piperidines using immobilized Candida antarctica lipase (B570770) B (CALB), showcasing the potential for creating reusable and more efficient catalytic systems. rsc.orgsemanticscholar.org Combining biocatalytic C–H oxidation with radical cross-coupling reactions is another innovative strategy for the modular and enantioselective construction of complex piperidine frameworks from simple precursors. chemistryviews.org
Flow Chemistry: Continuous flow protocols offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. acs.org The application of flow chemistry, particularly electroreductive cyclization in microreactors, has shown success in synthesizing piperidine and pyrrolidine (B122466) derivatives efficiently. imperial.ac.ukresearchgate.netresearchgate.net Developing a continuous flow process for 3-Acetylpiperidin-2-one and its derivatives could lead to rapid, scalable, and highly diastereoselective synthesis. acs.org
Photocatalysis: Organophotocatalyzed strategies, such as a [1+2+3] cycloaddition, have been developed for the one-step synthesis of diverse 2-piperidinone derivatives from simple, readily available starting materials like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This approach operates under mild conditions and demonstrates high chemoselectivity, offering a novel route to functionalized piperidinones. researchgate.net
Advanced Mechanistic Studies of Biological Interactions
Preliminary research indicates a broad spectrum of potential biological activities for piperidine derivatives, including anticancer, antimicrobial, and central nervous system effects. clinmedkaz.orgresearchgate.net However, for this compound specifically, detailed mechanistic studies are crucial to elucidate its precise molecular targets and modes of action.
Future research should focus on:
Target Identification and Validation: Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be employed as a starting point to identify potential protein targets for this compound and its analogs. clinmedkaz.orgclinmedkaz.org These in silico predictions can then guide experimental validation through techniques such as affinity chromatography, proteomics, and genetic approaches to confirm the direct molecular interactions. For instance, piperidinone-based compounds have been identified as potent inhibitors of the MDM2–p53 interaction, a key pathway in cancer therapy. nih.gov
Elucidation of Molecular Mechanisms: Once targets are identified, detailed biochemical and biophysical assays are necessary to understand the kinetics and thermodynamics of binding. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into the binding mode of this compound with its target proteins. nih.gov For example, understanding how piperidine derivatives interact with enzymes, receptors, and ion channels is key to explaining their pharmacological effects. clinmedkaz.org
Exploration of New Chemical Transformations and Derivatizations
The chemical structure of this compound, with its β-keto lactam functionality, offers multiple sites for chemical modification and derivatization. Exploring new chemical transformations will be key to generating a diverse library of analogs with potentially improved biological activities and physicochemical properties.
Future research directions include:
Reactions of the β-Keto Lactam Moiety: The chemistry of β-keto esters and β-lactams can provide insights into the potential reactivity of the this compound core. nih.govnih.govacs.org Reactions such as Claisen condensation, which is used to form β-keto esters, could be adapted to introduce further complexity. organic-chemistry.orgstudy.com Palladium-catalyzed reactions of related allyl β-keto carboxylates, which proceed through palladium enolates, suggest possibilities for aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov
Functionalization of the Piperidine Ring: The piperidine ring itself can be functionalized at various positions to modulate the compound's properties. researchgate.net Techniques for the selective cleavage and functionalization of C-N and C-C bonds in saturated cyclic amines could lead to novel ring-contracted or rearranged structures, such as pyrrolidin-2-ones. researchgate.netnih.gov
Synthesis of Hybrid Molecules: Conjugating the this compound scaffold with other pharmacologically active moieties, such as piperazine, could lead to the development of hybrid molecules with dual or synergistic activities. researchgate.net The synthesis of such conjugates can be a valuable strategy for developing targeted therapeutics. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Research and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the identification and optimization of new drug candidates. mdpi.commdpi.com Integrating these computational approaches into the research of this compound can significantly enhance the efficiency and success rate of discovering novel derivatives with desired properties.
Future applications of AI and ML in this area include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.govnih.gov These models, often built using techniques like genetic algorithms and multiple linear regression, can guide the design of new compounds with enhanced potency and selectivity. nih.govmdpi.com
De Novo Drug Design: AI-powered de novo design algorithms can generate novel molecular structures with desired pharmacological profiles. nih.gov By learning from existing data on active piperidinone derivatives, these models can propose new, synthesizable analogs of this compound that are optimized for specific biological targets.
Reaction Prediction and Synthesis Planning: Machine learning models can be trained to predict the outcomes of chemical reactions and to devise optimal synthetic routes. scitechdaily.com This can accelerate the synthesis of new derivatives of this compound by identifying the most efficient and high-yielding reaction pathways. The use of chemical reactivity flowcharts, derived from ML models trained on small datasets, can help chemists interpret and predict reaction outcomes. scitechdaily.com
Virtual Screening and Target Identification: AI and ML algorithms can be used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. researcher.life This can significantly reduce the time and cost associated with experimental high-throughput screening.
Q & A
Q. Key Variables Affecting Yield :
- Moisture sensitivity of intermediates (use of inert atmosphere recommended).
- Purification methods (e.g., column chromatography vs. recrystallization) to isolate product from byproducts like unreacted starting materials or over-acetylated derivatives .
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 142.1 (C₇H₁₁NO₂) with fragmentation patterns indicating cleavage at the acetyl group .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities; retention time consistency across batches ensures reproducibility .
Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Experimental conditions : Buffer composition (e.g., pH effects on compound stability), incubation time, and cell-line specificity .
- Data normalization : Use of internal controls (e.g., housekeeping genes in qPCR) vs. unnormalized raw data.
- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., batch effects, technical replicates) .
Q. Recommended Workflow :
Replicate experiments under standardized protocols (e.g., OECD guidelines).
Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition + cellular viability assays).
Report uncertainty values (e.g., confidence intervals for IC₅₀ measurements) .
Advanced: What experimental strategies are recommended for studying the metabolic stability of this compound in pharmacokinetic research?
Methodological Answer:
- In vitro models :
- Key parameters :
Advanced: How should researchers design comparative studies between this compound and its structural analogs?
Methodological Answer:
- Structural analogs : Select derivatives with modifications at the acetyl group (e.g., 3-propionylpiperidin-2-one) or piperidine ring (e.g., 4-methyl substitution) .
- Experimental design :
- Data interpretation : Use computational tools (e.g., molecular docking) to correlate structural differences with functional outcomes .
Advanced: What analytical approaches are critical for detecting trace impurities in this compound batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
